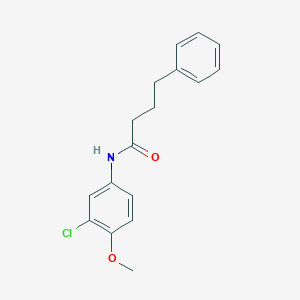
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide, also known as BBDH, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BBDH is a hydrazone derivative that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
作用机制
The mechanism of action of N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is not fully understood. However, studies have shown that the compound exhibits its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to improve insulin sensitivity and glucose uptake in diabetic rats.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Additionally, this compound has been found to improve insulin sensitivity and glucose uptake in diabetic rats.
实验室实验的优点和局限性
One of the advantages of using N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic, making it a safe candidate for further studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound in vivo.
未来方向
For N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide research include investigating the compound's potential as a treatment for liver and kidney diseases and inflammatory bowel disease, as well as further studies to investigate the mechanism of action of this compound and to develop more efficient synthesis methods for the compound.
合成方法
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-(2,4-dichlorophenoxy)butanohydrazide with 3-bromobenzaldehyde in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N'-(3-bromobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been found to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
属性
分子式 |
C17H15BrCl2N2O2 |
|---|---|
分子量 |
430.1 g/mol |
IUPAC 名称 |
N-[(E)-(3-bromophenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C17H15BrCl2N2O2/c18-13-4-1-3-12(9-13)11-21-22-17(23)5-2-8-24-16-7-6-14(19)10-15(16)20/h1,3-4,6-7,9-11H,2,5,8H2,(H,22,23)/b21-11+ |
InChI 键 |
WCWUBTUZZDQCMU-SRZZPIQSSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)
![1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297460.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![ethyl 2-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-5-(2,3-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297474.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)

![2,3-bis(4-methoxyphenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B297479.png)
